2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Brand Name:
Vulcanchem
CAS No.:
82598-84-3
VCID:
VC0026938
InChI:
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1
SMILES:
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula:
C34H34O6
Molecular Weight:
538.6 g/mol
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
CAS No.: 82598-84-3
Reference Standards
VCID: VC0026938
Molecular Formula: C34H34O6
Molecular Weight: 538.6 g/mol
CAS No. | 82598-84-3 |
---|---|
Product Name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone |
Molecular Formula | C34H34O6 |
Molecular Weight | 538.6 g/mol |
IUPAC Name | (3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one |
Standard InChI | InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 |
Standard InChIKey | BUBVLQDEIIUIQG-JDIHBLRXSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Synonyms | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactonic Acid δ-Lactone; |
PubChem Compound | 11060569 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume